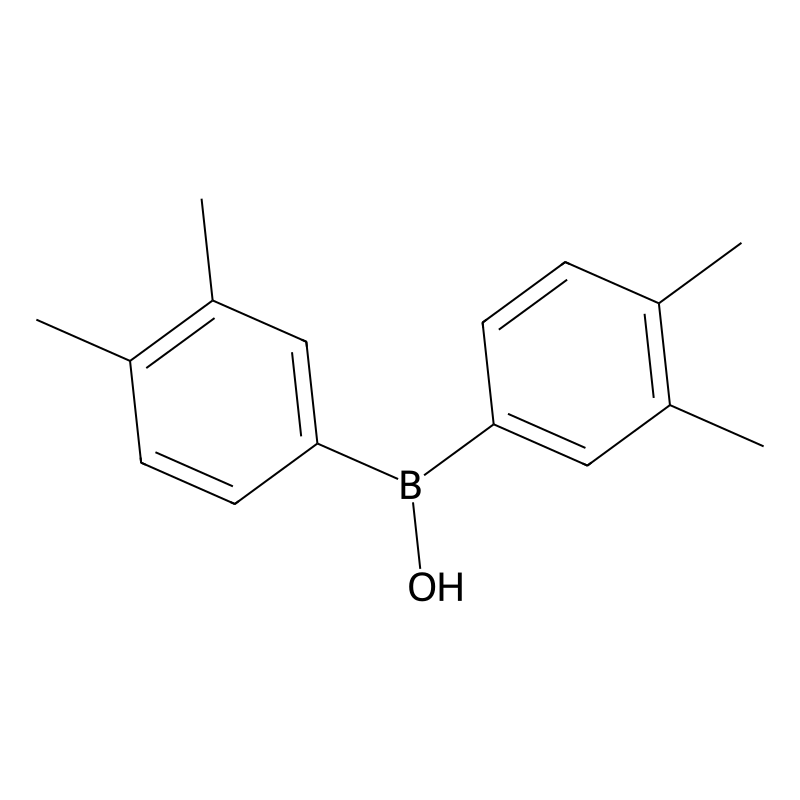

Bis(3,4-dimethylphenyl)borinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Bis(3,4-dimethylphenyl)borinic acid can act as a versatile building block in organic synthesis. The boron atom can participate in various coupling reactions, enabling the formation of complex organic molecules. For instance, Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation, can utilize Bis(3,4-dimethylphenyl)borinic acid as a boron source to introduce desired functional groups into organic structures [].

Medicinal chemistry

The unique properties of boron-containing molecules have spurred interest in their potential for medicinal applications. Bis(3,4-dimethylphenyl)borinic acid, with its tailored structure, could be explored in drug discovery. The ability to form reversible covalent bonds with biomolecules makes boron-containing compounds attractive candidates for targeting specific enzymes or proteins involved in diseases [].

Material science

Bis(3,4-dimethylphenyl)borinic acid might find use in the development of novel materials. The aromatic groups and the boron atom can contribute to specific interactions, influencing properties like conductivity or self-assembly. Research on incorporating Bis(3,4-dimethylphenyl)borinic acid into polymers or other materials is underway to explore potential applications in electronics, optoelectronics, or drug delivery systems [].

Bis(3,4-dimethylphenyl)borinic acid is an organoboron compound characterized by the presence of two 3,4-dimethylphenyl groups attached to a borinic acid functional group. Its molecular formula is with a molecular weight of approximately 238.1 g/mol . This compound is notable for its unique electronic properties, which arise from the presence of the boron atom and the electron-donating methyl groups on the phenyl rings. These characteristics make it a subject of interest in various chemical and biological applications.

Currently, there is no scientific consensus on the specific mechanism of action of Bis(3,4-dimethylphenyl)borinic acid. However, some organoboronic acids can reversibly bind to enzymes, affecting their activity []. More research is needed to understand any potential biological role of Bis(3,4-dimethylphenyl)borinic acid.

- Oxidation Reactions: It can undergo oxidation to form corresponding phenols when treated with oxidizing agents like hydrogen peroxide. The reaction rate is significantly faster compared to its boronic acid counterparts due to its electrophilic nature .

- Suzuki-Miyaura Coupling: This compound can serve as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds by reacting with halides in the presence of a palladium catalyst .

- Transamidation and Aldol Reactions: Borinic acids, including bis(3,4-dimethylphenyl)borinic acid, can act as catalysts in various organic transformations such as transamidation and aldol reactions due to their ability to activate electrophiles .

Research indicates that bis(3,4-dimethylphenyl)borinic acid exhibits significant biological activity. It has been studied for its potential as a reactive oxygen species (ROS) trigger in cellular environments. Its rapid oxidation under physiological conditions suggests that it may be useful for controlled release applications in drug delivery systems . Additionally, its electrophilic properties make it a candidate for further exploration in medicinal chemistry.

Several methods exist for synthesizing bis(3,4-dimethylphenyl)borinic acid:

- Borylation of Aryl Lithium Compounds: One common method involves reacting 3,4-dimethylphenyl lithium with boron reagents such as triisopropyl borate or diboron compounds under controlled conditions .

- Direct Transmetalation: Another approach includes transmetalation reactions involving organolithium or Grignard reagents with boron halides, followed by hydrolysis to yield the desired borinic acid .

- Hydrolysis of Boron Compounds: The hydrolysis of diboronic esters or other boron intermediates can also lead to the formation of bis(3,4-dimethylphenyl)borinic acid .

Bis(3,4-dimethylphenyl)borinic acid has several applications:

- Catalysis: It serves as an effective catalyst in organic synthesis reactions due to its ability to activate substrates and facilitate bond formation.

- Material Science: Its unique properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

- Medicinal Chemistry: The compound's reactivity with ROS positions it as a potential candidate for therapeutic applications, particularly in targeted drug delivery systems.

Studies have demonstrated that bis(3,4-dimethylphenyl)borinic acid interacts with various biological molecules through electrophilic mechanisms. Its ability to react rapidly with hydrogen peroxide highlights its potential utility in biological systems where ROS play a crucial role. The kinetics of these interactions suggest that this compound could be harnessed for applications requiring precise control over reactive species generation .

Several compounds share structural similarities with bis(3,4-dimethylphenyl)borinic acid. These include:

Uniqueness

Bis(3,4-dimethylphenyl)borinic acid stands out due to its enhanced reactivity and faster oxidation rates compared to other boronic acids and even some other borinic acids. This increased reactivity is attributed to the electron-donating methyl groups on the phenyl rings, which enhance its electrophilic character.

The synthesis of bis(3,4-dimethylphenyl)borinic acid through Grignard reagent-based methodologies represents the most established and widely utilized approach for preparing diarylborinic acid derivatives. This methodology leverages the nucleophilic character of organomagnesium compounds to facilitate the formation of carbon-boron bonds through direct nucleophilic addition to electrophilic boron centers [1].

The fundamental synthetic strategy involves the treatment of 3,4-dimethylphenylmagnesium bromide with triisopropyl borate under carefully controlled conditions. The reaction proceeds through a stepwise mechanism wherein the first equivalent of Grignard reagent undergoes nucleophilic addition to the boron center of triisopropyl borate, followed by a second nucleophilic addition to form the desired diarylborinic acid derivative [1] [2]. The reaction mechanism can be represented as follows: the initial formation of an arylboronic ester intermediate occurs upon addition of the first equivalent of Grignard reagent, which subsequently reacts with a second equivalent to yield the target diarylborinic acid [1].

Temperature control emerges as a critical parameter in these transformations. Optimal reaction conditions typically involve cooling the reaction mixture to temperatures ranging from negative sixty-five degrees Celsius to ambient temperature [2]. The precise temperature control serves multiple purposes: it minimizes side reactions such as the formation of triarylborane derivatives, ensures selective formation of the diarylborinic acid product, and prevents decomposition of sensitive intermediates [3] [4]. Research has demonstrated that reactions conducted at negative forty-five degrees Celsius can achieve conversions exceeding ninety percent within thirty minutes [3].

The choice of solvent significantly influences both the reaction rate and product selectivity. Tetrahydrofuran serves as the preferred solvent system due to its ability to stabilize Grignard reagents through coordination and its compatibility with the reaction conditions [1] [2]. The ethereal solvent facilitates the dissolution of organomagnesium species while maintaining their nucleophilic reactivity [5]. Alternative solvents such as diethyl ether can be employed, though they often result in reduced reaction rates and lower yields [6].

Stoichiometric considerations play a crucial role in determining the product distribution. The use of precisely two equivalents of 3,4-dimethylphenylmagnesium bromide relative to the triisopropyl borate is essential for maximizing the formation of the desired diarylborinic acid [1]. Deviation from this stoichiometry can lead to the formation of unwanted byproducts, including boronic acid derivatives from incomplete reaction or triarylborane compounds from over-reaction [7].

Transmetallation Approaches Using Organometallic Precursors

Transmetallation strategies for the synthesis of bis(3,4-dimethylphenyl)borinic acid offer significant advantages in terms of functional group tolerance and reaction conditions. These approaches involve the transfer of organic groups from one metal center to boron through intermediate organometallic species [8] [9].

Diisopropylaminoborane emerges as a particularly effective borylating agent for transmetallation reactions with Grignard reagents [10] [7]. The aminoborane reagent can be readily prepared from lithium diisopropylaminoborohydride through treatment with trimethylsilyl chloride, providing an air-stable and easily handled boron source [5]. The reaction between 3,4-dimethylphenylmagnesium bromide and diisopropylaminoborane proceeds under remarkably mild conditions, typically at zero degrees Celsius, and can be completed within one hour [10] [3].

The mechanism of transmetallation involves the initial coordination of the Grignard reagent to the boron center of the aminoborane, followed by the elimination of hydridomagnesium bromide to form an organo(diisopropylamino)borane intermediate [10] [5]. A second transmetallation event with another equivalent of Grignard reagent leads to the formation of the desired diarylborinic acid derivative. This process benefits from the steric bulk of the diisopropyl amino group, which prevents further reaction and ensures selective formation of the borinic acid product [7].

Pinacolborane represents another valuable reagent for transmetallation approaches [10]. The reaction between Grignard reagents and pinacolborane occurs at ambient temperatures in tetrahydrofuran, providing access to pinacolboronate esters that can be subsequently converted to borinic acids [10]. The mild reaction conditions and excellent yields make this approach particularly attractive for substrates bearing sensitive functional groups [11].

The transmetallation approach offers several distinct advantages over traditional methods. The reactions can be conducted under Barbier conditions, where the borylating agent is added to the reaction mixture prior to the in situ formation of the Grignard reagent [10]. This modification eliminates the need for pre-formed Grignard reagents and can prevent unwanted side reactions such as Wurtz coupling [5]. Additionally, the method demonstrates excellent functional group tolerance, allowing for the synthesis of diarylborinic acids bearing electron-withdrawing groups, heteroaromatic substituents, and other sensitive moieties [7].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methodologies represent the most advanced and versatile approaches for the synthesis of bis(3,4-dimethylphenyl)borinic acid derivatives. These strategies overcome many of the limitations associated with traditional organometallic approaches, particularly in terms of functional group compatibility and substrate scope [12] [13].

The palladium-catalyzed synthesis of cyclic diarylborinic acids has been extensively developed using dihydroaminoborane reagents as boron sources [12] [13]. Unlike conventional methods that rely on organolithium reagents, the palladium-catalyzed approach enables the synthesis of diarylborinic acids bearing a wide range of functional groups including cyano, ester, amide, and carbamate substituents [13]. The reaction proceeds through a sequential diborylation process, where palladium facilitates the formation of two carbon-boron bonds in a single transformation [7].

The catalytic cycle involves the initial oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetallation with the aminoborane reagent to form an aryl(amino)borane intermediate [12]. Due to steric congestion around the boron center, a second transmetallation event becomes possible only through intramolecular pathways, leading to the selective formation of cyclic diarylborinic acids [13]. The reductive elimination step regenerates the palladium(0) catalyst and releases the product [7].

Catalyst selection proves critical for achieving optimal results in palladium-catalyzed transformations. Palladium(II) acetate in combination with appropriate phosphine ligands provides effective catalytic systems [14] [15]. The choice of ligand significantly influences both the reaction rate and selectivity. Bulky phosphine ligands such as tricyclohexylphosphine or tri(tert-butyl)phosphine often provide superior results compared to triphenylphosphine [14]. Alternative catalyst systems based on nickel have also been developed, with nickel chloride complexes bearing electron-rich phosphine ligands showing particular promise [16].

Reaction conditions for palladium-catalyzed syntheses typically involve elevated temperatures ranging from one hundred to one hundred ten degrees Celsius [12] [16]. The choice of base plays a crucial role in facilitating the transmetallation step, with potassium phosphate trihydrate and potassium carbonate being commonly employed [16]. Solvent selection influences both the solubility of reactants and the stability of the catalyst, with toluene and other aromatic solvents providing optimal results [16].

The scope of palladium-catalyzed methodologies extends beyond simple diarylborinic acid synthesis to include complex heterocyclic systems. The method enables the synthesis of six- to nine-membered π-extended heteroarenes through sequential cross-coupling reactions [13]. This capability makes palladium-catalyzed approaches particularly valuable for the preparation of advanced materials and pharmaceutical intermediates [12].

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for bis(3,4-dimethylphenyl)borinic acid synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity. Temperature control emerges as the most critical factor influencing both reaction rate and product distribution [17] [18] [19].

Temperature optimization studies reveal that reaction rates increase significantly with elevated temperatures, but excessive heating can lead to decomposition of sensitive borinic acid products [4] [19]. For Grignard-based syntheses, optimal temperatures typically range from negative sixty degrees Celsius for the initial addition to ambient temperature for completion [2]. Palladium-catalyzed reactions generally require higher temperatures, with the range of sixty to eighty degrees Celsius providing the best balance between reaction rate and product stability [17] [18].

Reaction time optimization depends strongly on the specific synthetic methodology employed. Grignard-based reactions can often be completed within several hours at optimal temperatures, while palladium-catalyzed transformations may require extended reaction times of four to six hours to achieve complete conversion [20] [7]. Extended reaction times beyond the optimal range can lead to the formation of side products through decomposition or over-reaction pathways [21].

Catalyst loading optimization represents a balance between reaction efficiency and economic considerations [20] [18]. For palladium-catalyzed reactions, catalyst loadings of five mol percent typically provide excellent results without excessive cost [18]. Lower catalyst loadings of two and a half mol percent can be effective for particularly reactive substrates, while more challenging transformations may require up to ten mol percent catalyst [20].

Base optimization plays a crucial role in palladium-catalyzed cross-coupling reactions [17] [16]. Potassium phosphate trihydrate has emerged as a particularly effective base, providing superior results compared to potassium carbonate or cesium carbonate [16]. The optimal base loading typically ranges from two to five equivalents relative to the limiting reagent [17] [16].

Solvent optimization affects multiple aspects of the reaction including substrate solubility, catalyst stability, and mass transfer effects [22] [6]. Tetrahydrofuran serves as the preferred solvent for Grignard-based syntheses due to its ability to stabilize organomagnesium species [22]. For palladium-catalyzed reactions, toluene and other aromatic solvents often provide superior results [6] [16]. Mixed solvent systems can sometimes offer advantages by combining the beneficial properties of different solvents [6].

Atmospheric control is essential for preventing oxidation of sensitive organometallic intermediates and maintaining catalyst activity [7] [19]. Reactions are typically conducted under inert atmosphere using nitrogen or argon gas [7]. Moisture exclusion is particularly important, as water can interfere with Grignard formation and cause catalyst deactivation [19].

The optimization process benefits from systematic experimental design approaches that allow for the simultaneous evaluation of multiple parameters [21]. Design of experiments methodologies can identify optimal conditions more efficiently than traditional one-factor-at-a-time approaches [21]. Response surface methodology enables the visualization of parameter interactions and the identification of optimal reaction conditions [23] [21].

Scale-up considerations become important when translating optimized laboratory conditions to preparative syntheses. Factors such as heat transfer, mass transfer, and reagent addition rates can significantly influence the success of larger-scale reactions [22] [24]. Continuous flow methodologies offer potential advantages for scale-up by providing better control over reaction parameters and enabling the synthesis of larger quantities of material [23].

Basic Molecular Structure

Bis(3,4-dimethylphenyl)borinic acid belongs to the class of diarylborinic acids with the molecular formula C₁₆H₁₉BO and a molecular weight of 238.13 g/mol [1] [2] [3]. The compound is assigned CAS number 1072946-23-6 and exhibits an exact mass of 238.15300 Da [1]. The structure consists of a central boron atom bonded to two 3,4-dimethylphenyl groups and one hydroxyl group, adopting the general borinic acid framework R₂BOH.

Geometric Configuration

Based on established patterns for borinic acid derivatives, the molecular geometry around the boron center in bis(3,4-dimethylphenyl)borinic acid follows typical trigonal planar coordination [4] [5]. The boron atom, being electron-deficient with only six valence electrons in its outer shell, adopts sp² hybridization with the three substituents (two aryl groups and one hydroxyl group) oriented in a planar arrangement [6] [4].

Computational studies on analogous borinic acid structures indicate that the boron-oxygen bond length typically ranges from 1.357 to 1.389 Å, while boron-carbon bond distances for aryl groups fall within 1.57 to 1.59 Å [7] [5]. The bond angles around the boron center approximate 120°, characteristic of trigonal planar geometry [8] [9]. For the specific case of bis(3,4-dimethylphenyl)borinic acid, the presence of methyl substituents in the 3,4-positions of each phenyl ring may introduce slight steric effects that could cause minor deviations from ideal bond angles [10].

Crystal Structure Considerations

While specific crystallographic data for bis(3,4-dimethylphenyl)borinic acid was not found in the literature search, related arylboronic acid and borinic acid structures provide insight into expected packing patterns [11] [12] [6]. Borinic acids typically exhibit hydrogen bonding through their hydroxyl groups, leading to dimeric or chain-like structures in the solid state [13] [14]. The crystal packing is influenced by both hydrogen bonding interactions and π-π stacking between aromatic rings.

X-ray crystallographic analysis of similar phenylboronic acid derivatives reveals that the boronic acid group tends to be coplanar with the aromatic ring, with dihedral angles typically ranging from 3.8° to 21.4° [11] [6] [13]. This coplanarity facilitates π-conjugation between the vacant p-orbital on boron and the aromatic π-system, contributing to the stability of the compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance

The ¹H nuclear magnetic resonance spectrum of bis(3,4-dimethylphenyl)borinic acid exhibits characteristic patterns for diarylborinic acids [15] [16]. The aromatic protons of the 3,4-dimethylphenyl groups appear in the typical aromatic region between 7.0 and 8.0 parts per million [15] [16]. The methyl substituents at the 3,4-positions generate singlet signals in the aliphatic region, typically around 2.2-2.4 parts per million, consistent with aromatic methyl groups [15].

The hydroxyl proton attached to boron is often difficult to observe due to rapid exchange with moisture or deuterated solvents, a common characteristic of borinic acids [16]. When observed, this proton typically appears as a broad signal between 9.5 and 10.5 parts per million [15].

¹¹B Nuclear Magnetic Resonance

¹¹B nuclear magnetic resonance spectroscopy provides definitive characterization of the boron environment in bis(3,4-dimethylphenyl)borinic acid [17] [18] [19]. Diarylborinic acids typically exhibit ¹¹B chemical shifts in the range of 44-46 parts per million, appearing as broad signals due to the quadrupolar nature of the ¹¹B nucleus [15] [17] [18]. This chemical shift range is characteristic of tricoordinate boron in borinic acid environments and distinguishes these compounds from boronic acids (which appear around 30 parts per million) and tetracoordinate boron species (which appear at higher field) [18] [19].

The breadth of the ¹¹B signal is attributed to quadrupolar relaxation effects, with the specific line width depending on the symmetry around the boron center [17]. For bis(3,4-dimethylphenyl)borinic acid, the presence of two identical aryl substituents provides some symmetry, which may result in relatively sharper ¹¹B signals compared to unsymmetrical borinic acids.

¹³C Nuclear Magnetic Resonance

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of bis(3,4-dimethylphenyl)borinic acid [15]. The aromatic carbons appear in their typical range of 120-140 parts per million, with the carbon directly bonded to boron often appearing slightly downfield due to the electron-withdrawing effect of the boron center [15]. The methyl carbon atoms of the 3,4-dimethyl substituents appear in the aliphatic region around 20-25 parts per million, consistent with aromatic methyl groups.

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in bis(3,4-dimethylphenyl)borinic acid [20]. The characteristic boron-oxygen stretching vibration appears at approximately 1340 ± 10 cm⁻¹, which is diagnostic for borinic acid derivatives [20]. This absorption is attributed to the asymmetric stretching mode of the B-O bond.

Additional characteristic absorptions include aromatic carbon-hydrogen stretching vibrations around 3075 cm⁻¹, aromatic carbon-carbon stretching modes between 1580-1636 cm⁻¹, and aromatic skeletal vibrations at approximately 680 cm⁻¹ [21]. The hydroxyl group stretching vibration typically appears as a broad absorption between 3200-3600 cm⁻¹, though this may be influenced by hydrogen bonding interactions.

Mass Spectrometry

Mass spectrometry of bis(3,4-dimethylphenyl)borinic acid reveals the molecular ion peak at m/z 238, corresponding to the molecular weight of 238.13 g/mol [22]. The fragmentation pattern typically includes loss of the hydroxyl group (M-17) and subsequent fragmentation of the aryl groups. Gas chromatography-mass spectrometry has been successfully employed for the analysis of related borinic acid compounds, demonstrating the feasibility of mass spectrometric characterization [22].

Thermal Stability and Phase Transition Behavior

Thermal Decomposition Characteristics

The thermal stability of bis(3,4-dimethylphenyl)borinic acid can be inferred from studies of related arylborinic acids and the parent phenylboronic acid systems [23] [24] [25]. Borinic acids generally exhibit moderate thermal stability, with decomposition temperatures typically occurring above 200°C for most aryl-substituted derivatives.

Studies on related dimethylphenyl-substituted compounds indicate that the presence of methyl groups can influence thermal stability through both electronic and steric effects [24]. The 3,4-dimethyl substitution pattern may provide enhanced thermal stability compared to unsubstituted phenyl derivatives due to the electron-donating nature of the methyl groups, which can stabilize the boron center.

Dehydration and Boroxane Formation

A critical aspect of borinic acid thermal behavior is the propensity for dehydrative condensation to form boroxane structures at elevated temperatures [26] [8]. For bis(3,4-dimethylphenyl)borinic acid, heating may lead to the formation of the corresponding diboroxane according to the equilibrium:

2 R₂BOH ⇌ R₂B-O-BR₂ + H₂O

This dehydration typically begins around 90-140°C for most borinic acids, though the exact temperature depends on the specific substitution pattern [26]. The formation of boroxane linkages can be monitored by changes in ¹¹B nuclear magnetic resonance chemical shifts, with boroxane boron environments typically appearing at different chemical shifts compared to the monomeric borinic acid.

Thermal Gravimetric Analysis Considerations

Based on studies of related boron-containing compounds, thermal gravimetric analysis of bis(3,4-dimethylphenyl)borinic acid would be expected to show initial weight loss corresponding to dehydration around 100-150°C, followed by more significant decomposition at higher temperatures [21] [25]. The char yield at elevated temperatures (800°C) for similar boron-containing aromatic compounds ranges from 40-60% under inert atmosphere conditions [21].

Solubility Profile and Partition Coefficients

Aqueous Solubility Characteristics

The solubility of bis(3,4-dimethylphenyl)borinic acid in aqueous media is influenced by several structural factors [26]. The calculated logarithmic partition coefficient (LogP) of 2.01820 indicates moderate lipophilicity [1], suggesting limited water solubility compared to more hydrophilic boronic acids.

Comparative studies of phenylboronic acid derivatives demonstrate that phenylboronic acid itself exhibits a solubility of approximately 1.86 g/100 g water at 20°C [26]. For bis(3,4-dimethylphenyl)borinic acid, the presence of two aromatic rings and additional methyl substituents would be expected to significantly reduce aqueous solubility compared to simple phenylboronic acid derivatives.

The polar surface area of 20.23000 Ų [1] is relatively small for a compound containing a hydroxyl group, reflecting the predominantly hydrophobic character imparted by the two dimethylphenyl substituents. This low polar surface area correlates with reduced water solubility and increased lipophilicity.

Organic Solvent Solubility

Based on the structural characteristics and the reported LogP value, bis(3,4-dimethylphenyl)borinic acid would be expected to show good solubility in organic solvents of moderate to low polarity. Related borinic acid compounds demonstrate solubility in common organic solvents including dichloromethane, chloroform, tetrahydrofuran, and alcohols [27].

The presence of the hydroxyl group provides a hydrogen bonding site that may enhance solubility in protic solvents such as alcohols, while the aromatic character promotes dissolution in aromatic solvents like benzene and toluene. The methyl substituents contribute to the overall hydrophobic character, favoring solubility in non-polar organic media.

Partition Coefficient Analysis

The calculated LogP value of 2.01820 [1] places bis(3,4-dimethylphenyl)borinic acid in the moderate lipophilicity range. For comparison, the related compound 3,4-dimethylphenylboronic acid exhibits LogP values ranging from -0.02 to 2.51 [28] [29] [30], depending on the calculation method employed. The higher LogP value for the borinic acid derivative reflects the additional aromatic ring and reduced polarity compared to the corresponding boronic acid.

This partition coefficient suggests that the compound would preferentially partition into organic phases when in contact with aqueous systems, making it suitable for extraction-based purification methods and indicating potential bioavailability characteristics if used in biological applications.

pH-Dependent Solubility Effects

Like other borinic acids, bis(3,4-dimethylphenyl)borinic acid may exhibit pH-dependent solubility behavior [31] [32]. At physiological pH values, the compound likely exists predominantly in its neutral form, maintaining the characteristic trigonal planar geometry around boron. However, in the presence of Lewis bases or at elevated pH, coordination to the vacant p-orbital on boron may occur, potentially altering solubility characteristics.